![molecular formula C14H21NO3 B5785273 N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide](/img/structure/B5785273.png)
N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide
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Overview
Description
“N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide” is likely a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “3,5-dimethoxy” indicates there are two methoxy (-OCH3) groups attached to the benzene ring at positions 3 and 5. The “N-(1,1-dimethylpropyl)” indicates that the nitrogen of the amide group is connected to a 1,1-dimethylpropyl group .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide” would consist of a benzene ring core, with the amide group providing polarity and potential for hydrogen bonding . The methoxy groups and the 1,1-dimethylpropyl group are nonpolar and could contribute to the compound’s solubility in nonpolar solvents .Chemical Reactions Analysis
Benzamides, including “N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide”, can undergo a variety of reactions. They can participate in nucleophilic acyl substitution reactions, where the amide group is replaced by another nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide” would depend on its structure. For example, the presence of the polar amide group could make it somewhat soluble in water, while the nonpolar groups could make it soluble in nonpolar solvents .Scientific Research Applications
Synthesis and Characterization
This compound is synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Antioxidant Activity
The in vitro antioxidant activity of this compound is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been tested for its in vitro growth inhibitory activity against different bacteria . It has shown effective antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Medical Applications
Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have applications in the treatment of juvenile hyperactivity, cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Recently, amide compounds have been used in drug discovery . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals and chelate metals, thereby preventing oxidative stress and potential damage to cells.
Biochemical Pathways
Given the antioxidant, free radical scavenging, and metal chelating activities of some benzamides , it can be inferred that this compound may influence pathways related to oxidative stress and metal homeostasis.
Result of Action
Based on the known activities of some benzamides , it can be inferred that this compound may help in mitigating oxidative stress and maintaining metal homeostasis at the cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(2-methylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)10-7-11(17-4)9-12(8-10)18-5/h7-9H,6H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBBJMDZSLVJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-methylbutan-2-yl)benzamide |
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